1-(4-Oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxylic acid
Description
This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. The structure includes a phenyl group at position 7 of the thienopyrimidine ring and a piperidine-3-carboxylic acid moiety at position 2. The carboxylic acid group enhances aqueous solubility, while the aromatic and heterocyclic components may contribute to interactions with biological targets such as kinases or enzymes. Its molecular weight (estimated via analogs) is approximately 395–425 g/mol, with a formula likely resembling C₂₁H₁₉N₃O₃S .
Properties
IUPAC Name |
1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c22-16-15-14(13(10-25-15)11-5-2-1-3-6-11)19-18(20-16)21-8-4-7-12(9-21)17(23)24/h1-3,5-6,10,12H,4,7-9H2,(H,23,24)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPYZQSMCXBYRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxylic acid typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Chemical Reactions Analysis
1-(4-Oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives .
Scientific Research Applications
1-(4-Oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This inhibition can disrupt various biological pathways, leading to its antimicrobial and antiviral effects .
Comparison with Similar Compounds
Structural Modifications and Functional Group Variations
Core Heterocycle
- Thieno[3,2-d]pyrimidinone vs. Quinoline: Compounds in (e.g., 19h, 19i) feature a quinoline core instead of thienopyrimidinone. The quinoline derivatives include fluoro and methoxy substituents, which are absent in the target compound. These modifications may enhance antibacterial activity but reduce selectivity for kinase targets .
- Thieno[3,2-d]pyrimidinone vs.
Substituents at Position 7
- Phenyl vs. Fluorophenyl: describes a compound with a 2-fluorophenyl group at position 5.
- 4-Methylphenyl () : The methyl group enhances hydrophobicity, which may improve membrane permeability but accelerate hepatic metabolism via CYP450 enzymes .
Piperidine Modifications
- Carboxylic Acid vs. Carboxamide : and replace the carboxylic acid with carboxamide groups (e.g., isopentyl or pyridinylmethyl substituents). Carboxamides reduce ionization at physiological pH, increasing lipophilicity and blood-brain barrier penetration but decreasing aqueous solubility .
- Morpholino and Piperazinyl Groups (): Patented analogs incorporate morpholine or piperazine rings, which are common in kinase inhibitors. These groups may enhance selectivity for ATP-binding pockets but introduce synthetic complexity .
Activity and Selectivity Insights
- Kinase Inhibition : Morpholine-containing analogs () demonstrate kinase inhibitory activity, suggesting the target compound may share this mechanism. The carboxylic acid group could mimic ATP’s phosphate interactions, while the phenyl group may occupy hydrophobic regions .
- Anticancer Potential: Structural analogs with carboxamide groups () are candidates for cytotoxicity screening via methods like the SRB assay (), though direct data for the target compound is unavailable .
- Safety Profile: The absence of acute toxicity classifications in for simpler analogs suggests that thienopyrimidinone derivatives may require tailored safety assessments, particularly for hepatic and renal clearance .
Biological Activity
1-(4-Oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxylic acid is a complex heterocyclic compound notable for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, particularly focusing on antimicrobial properties and interactions with specific molecular targets.
Chemical Structure and Properties
The compound features a thienopyrimidine core linked to a piperidine ring, characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C18H18N4O2S |
| Molecular Weight | 354.43 g/mol |
| Structural Formula | Structure |
This structure suggests potential interactions with biological macromolecules, making it a candidate for various pharmacological applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the thienopyrimidine core.
- Introduction of the piperidine moiety.
- Functionalization to achieve the carboxylic acid group.
Careful control of reaction conditions (temperature, solvent choice, and catalysts) is crucial for optimizing yield and purity .
Antimicrobial Activity
Research indicates that compounds with similar thienopyrimidine structures exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains, including resistant strains. The biological activity can be attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
In studies comparing similar compounds:
- Compound A demonstrated an IC50 value of 0.91 µM against Escherichia coli, indicating potent antibacterial activity.
- Compounds containing flexible side chains or electron-withdrawing groups on aromatic rings tend to exhibit enhanced antimicrobial effectiveness .
The proposed mechanism involves binding to specific protein targets, modulating their activity. For instance:
- Corticotropin Releasing Factor (CRF) Receptors : Some derivatives have been shown to antagonize CRF-stimulated cAMP formation and corticotropin release in vivo .
This interaction suggests that the compound could influence signal transduction pathways critical for various physiological processes.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial properties of several thienopyrimidine derivatives against Mycobacterium smegmatis. The most potent derivative exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL .
- Inhibitory Effects on Enzymes : Another investigation focused on the inhibition of leucyl-tRNA synthetase (LeuRS), where a related compound showed up to 78% inhibition at 15 µg/mL . This highlights the potential for developing new antibiotics targeting protein synthesis mechanisms in bacteria.
Q & A
Basic: What experimental methods are recommended for structural characterization of this compound?
Answer:
Structural characterization should integrate multiple analytical techniques:
- Single-crystal X-ray diffraction (SC-XRD): Resolve bond lengths, angles, and stereochemistry. For example, SC-XRD parameters (e.g., R factor <0.06, mean C–C bond deviation <0.005 Å) ensure high precision in determining the thieno[3,2-d]pyrimidine core and piperidine-carboxylic acid substituents .
- NMR spectroscopy: Use and NMR to confirm proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm for phenyl groups) and carbon types (e.g., carbonyl carbons at ~170 ppm) .
- High-resolution mass spectrometry (HR-MS): Validate molecular weight (e.g., CHNOS) with error margins <5 ppm .
Basic: How is the compound synthesized, and what are critical reaction intermediates?
Answer:
Synthesis typically involves multi-step protocols:
Core formation: Condensation of thiourea derivatives with α,β-unsaturated ketones to form the thieno[3,2-d]pyrimidin-4-one scaffold.
Piperidine substitution: Nucleophilic substitution at the 2-position of the pyrimidinone using piperidine-3-carboxylic acid derivatives under basic conditions (e.g., NaOH in dichloromethane) .
Purification: Column chromatography (silica gel, eluent: CHCl/MeOH gradient) to isolate intermediates and final product.
Critical intermediates:
- 7-Phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-4-one (yield: ~65%) .
- Activated piperidine derivatives (e.g., tert-butoxycarbonyl-protected intermediates for stereochemical control) .
Advanced: How can computational methods optimize reaction pathways for this compound?
Answer:
The ICReDD framework (Integrated Computational and Experimental Design and Discovery) combines:
- Quantum chemical calculations: Predict reaction energetics (e.g., transition state barriers for cyclization steps) .
- Machine learning (ML): Train models on reaction databases to predict optimal solvents (e.g., DMF vs. THF for solubility) and catalysts (e.g., Pd/C for hydrogenation) .
- Feedback loops: Validate computational predictions with small-scale experiments (e.g., 10 mg trials) before scaling .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Answer:
Contradictions (e.g., varying IC values in kinase assays) require:
- Standardized protocols: Uniform cell lines (e.g., HEK293T), assay conditions (pH 7.4, 37°C), and controls .
- Dose-response validation: Repeat experiments with ≥3 biological replicates and statistical analysis (e.g., ANOVA with p <0.05) .
- Off-target profiling: Use proteome-wide screening (e.g., affinity chromatography-MS) to identify non-specific interactions .
Advanced: What strategies improve yield in large-scale synthesis?
Answer:
Optimization strategies include:
- Solvent selection: Polar aprotic solvents (e.g., DMSO) enhance solubility of hydrophobic intermediates .
- Catalyst screening: Test Pd(OAc)/Xantphos systems for Suzuki-Miyaura couplings to attach aryl groups .
- Microwave-assisted synthesis: Reduce reaction times (e.g., from 24h to 2h for cyclization steps) while maintaining yields >80% .
Advanced: How can stereochemical purity be ensured during synthesis?
Answer:
- Chiral chromatography: Use columns with cellulose tris(3,5-dimethylphenylcarbamate) to separate enantiomers .
- Circular dichroism (CD): Confirm absolute configuration (e.g., (3S,4R)-piperidine) by comparing experimental CD spectra with computational predictions .
- Crystallization control: Seed reactions with enantiopure crystals to direct stereoselective crystallization .
Advanced: What analytical techniques validate degradation pathways under physiological conditions?
Answer:
- Forced degradation studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 37°C .
- LC-MS/MS: Identify degradation products (e.g., hydrolyzed piperidine ring or oxidized thiophene) using fragmentation patterns .
- Stability-indicating assays: Develop HPLC methods with resolution >2.0 between parent compound and degradants .
Advanced: How are structure-activity relationships (SARs) explored for this compound?
Answer:
- Analog synthesis: Modify substituents (e.g., replace phenyl with 4-Cl-phenyl) and test activity in target assays .
- Molecular docking: Simulate binding poses with target proteins (e.g., kinases) using AutoDock Vina to prioritize synthetic targets .
- Free-energy perturbation (FEP): Calculate relative binding affinities for substituent variations (e.g., -OCH vs. -CF) .
Advanced: What safety protocols are critical for handling this compound?
Answer:
- Hazard assessment: Review GHS classifications (e.g., H315 for skin irritation) and SDS data for personal protective equipment (PPE) .
- Waste management: Neutralize acidic/basic byproducts before disposal and use charcoal filters for solvent vapors .
- Emergency response: Train personnel in spill containment (e.g., absorbent pads for solids) and first aid (e.g., eye irrigation with saline) .
Advanced: How can metabolic stability be evaluated preclinically?
Answer:
- Microsomal assays: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS .
- CYP450 inhibition screening: Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
- Plasma stability: Monitor degradation in fresh plasma (37°C, 1h) to assess esterase susceptibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
